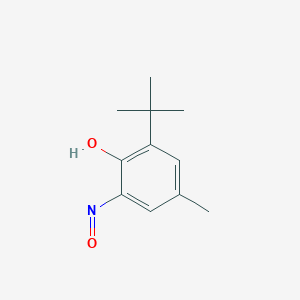
(2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate is an organic compound characterized by the presence of cyclobutyl groups and a peroxoate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate typically involves the reaction of cyclobutylacetyl chloride with 2-cyclobutylethanol in the presence of a suitable base to form the corresponding ester. This ester is then subjected to peroxidation using hydrogen peroxide or another suitable peroxidizing agent under controlled conditions to yield the desired peroxoate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, often leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction of the peroxoate group can yield alcohols or other reduced products.
Substitution: The cyclobutyl groups can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of cyclobutyl alcohols.
Substitution: Formation of various substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate involves its interaction with molecular targets through its peroxoate group. This group can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and damage to cellular components. The cyclobutyl groups may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutylacetyl chloride: A precursor in the synthesis of (2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate.
Cyclobutylethanol: Another precursor used in the synthesis.
Cyclobutyl ketones: Products formed from the oxidation of this compound.
Uniqueness
This compound is unique due to its dual cyclobutyl groups and peroxoate functionality, which confer distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to generate ROS and interact with biological targets makes it a compound of interest in both research and industrial applications.
Eigenschaften
CAS-Nummer |
59543-39-4 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(2-cyclobutylacetyl) 2-cyclobutylethaneperoxoate |
InChI |
InChI=1S/C12H18O4/c13-11(7-9-3-1-4-9)15-16-12(14)8-10-5-2-6-10/h9-10H,1-8H2 |
InChI-Schlüssel |
BFGATQNXIXSNFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CC(=O)OOC(=O)CC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




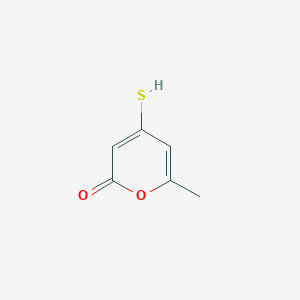
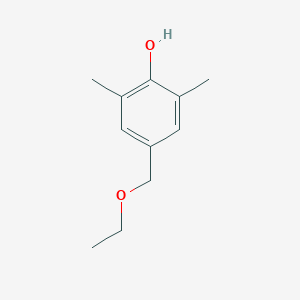
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
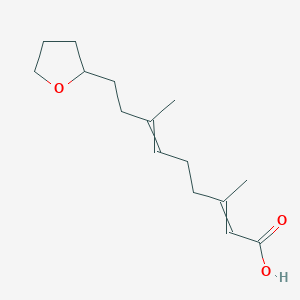
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)


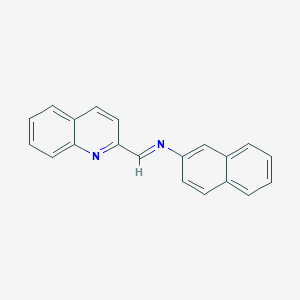

phosphanium chloride](/img/structure/B14619241.png)
![N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine](/img/structure/B14619243.png)
